molecular formula C28H25N3O4S B2972199 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114646-58-0

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2972199
CAS RN: 1114646-58-0
M. Wt: 499.59
InChI Key: SNTPMGQXIMIDEH-UHFFFAOYSA-N
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Description

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized from 3-methoxy aniline demonstrated significant analgesic activity and moderate anti-inflammatory activity, with a mild ulcerogenic potential when compared to standard drugs like diclofenac sodium and acetylsalicylic acid (Alagarsamy et al., 2011). Similarly, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were identified as a new class of H1-antihistaminic agents, showcasing significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as prototypes for further development of antihistaminic agents with minimal sedation (Alagarsamy et al., 2009).

Anticancer and Antitubercular Activities

Quinazolinone scaffolds have also been explored for their anticancer and antitubercular activities. Triazoloquinazolinone-based compounds were studied as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity in various cancer cell lines and disrupting vasculature, which is crucial for cancer treatment (Driowya et al., 2016). Moreover, substituted benzo[h]quinazolines and related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of quinazolinone derivatives in treating infectious diseases (Maurya et al., 2013).

Antioxidant Properties

Quinazolinones have been evaluated for their antioxidant properties as well. The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones revealed their significant antioxidant activity, which depends on the presence of hydroxyl groups in addition to methoxy substituents on the phenyl ring. These findings suggest the structural features required for the antioxidant activity of quinazolinone derivatives and their potential application in conditions associated with oxidative stress (Mravljak et al., 2021).

properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-22-13-9-19(10-14-22)26-29-25(18(2)35-26)17-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-11-15-21(33-3)16-12-20/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTPMGQXIMIDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

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